2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methylpyrimidine
Description
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methylpyrimidine is a heterocyclic compound that features a pyrazole ring, an azetidine ring, and a pyrimidine ring
Properties
Molecular Formula |
C12H14ClN5 |
|---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-4-methylpyrimidine |
InChI |
InChI=1S/C12H14ClN5/c1-9-2-3-14-12(16-9)17-5-10(6-17)7-18-8-11(13)4-15-18/h2-4,8,10H,5-7H2,1H3 |
InChI Key |
NADISKMVKMKRSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC(C2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methylpyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine, which is then cyclized with an appropriate diketone to form the 4-chloro-1H-pyrazole.
Azetidine ring formation: The azetidine ring can be synthesized by reacting an appropriate amine with an epoxide under basic conditions.
Coupling reactions: The pyrazole and azetidine intermediates are then coupled using a suitable linker, such as a halomethyl group, under basic conditions to form the desired compound.
Pyrimidine ring formation: The final step involves the formation of the pyrimidine ring by reacting the coupled intermediate with a suitable nitrile or amidine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.
Pharmaceuticals: The compound is studied for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It may also interact with receptors to modulate signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-pyrazole: Shares the pyrazole ring but lacks the azetidine and pyrimidine rings.
Azetidine derivatives: Compounds with the azetidine ring but different substituents.
Pyrimidine derivatives: Compounds with the pyrimidine ring but different substituents.
Uniqueness
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methylpyrimidine is unique due to the combination of the pyrazole, azetidine, and pyrimidine rings in a single molecule. This unique structure may confer distinct biological activities and chemical reactivity compared to its individual components or other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
